2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions to form the tert-butylphenoxy intermediate.
Synthesis of the pyridazinylphenyl intermediate: This involves the formation of the pyridazinyl ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling of intermediates: The tert-butylphenoxy intermediate is then coupled with the pyridazinylphenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can occur at the pyridazinyl ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Hydroperoxides or alcohols.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinyl and pyrrolidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-{4-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}acetamide: This compound is similar but contains a morpholine ring instead of a pyrrolidine ring.
2-(4-tert-butylphenoxy)-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide: This variant includes a piperidine ring.
Uniqueness
The presence of the pyrrolidine ring in 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs. The tert-butyl group also adds to its hydrophobic character, which can influence its interaction with biological membranes and proteins.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(31)27-21-10-6-19(7-11-21)23-14-15-24(29-28-23)30-16-4-5-17-30/h6-15H,4-5,16-18H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFGLTUDDRIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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